BenchChemオンラインストアへようこそ!

2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid

Pharmaceutical impurity profiling Oxiracetam quality control HPLC degradation analysis

2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid (HOPAA, CAS 88877-52-5, racemic; also cataloged as CAS 77191-37-8) is the carboxylic acid hydrolysis product of oxiracetam and the primary certified pharmaceutical reference standard for impurity profiling. It is NOT interchangeable with oxiracetam API or the methyl ester impurity C (CAS 85614-52-4) due to distinct chromatographic retention and MS/MS fragmentation (MRM m/z 159.95→113.98). Procure this specific acid standard for ICH-compliant forced degradation studies, ANDA/DMF regulatory submissions, and batch release testing. Essential for bioanalytical labs developing pharmacokinetic methods; validated concentration range 0.5–250 μg/mL.

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
CAS No. 88877-52-5
Cat. No. B7902312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid
CAS88877-52-5
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC(=O)O)O
InChIInChI=1S/C6H9NO4/c8-4-1-5(9)7(2-4)3-6(10)11/h4,8H,1-3H2,(H,10,11)
InChIKeyBMOXYLBGPIDAAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic Acid (CAS 88877-52-5): Procurement-Grade Identity, Purity Benchmarks & Analytical Reference Standard Applications


2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid (CAS 88877-52-5, racemic; also cataloged under CAS 77191-37-8), systematically named 4-hydroxy-2-oxo-1-pyrrolidineacetic acid and commonly abbreviated as HOPAA, is the carboxylic acid hydrolysis product of the nootropic agent oxiracetam [1]. It is a member of the 2-oxopyrrolidine class with molecular formula C6H9NO4 and molecular weight 159.14 g/mol [2]. This compound is utilized primarily as a certified pharmaceutical reference standard (impurity standard) for oxiracetam drug substance and finished product quality control, as well as a key intermediate for synthesizing stereochemically pure oxiracetam enantiomers [3]. It is NOT a nootropic active pharmaceutical ingredient itself but is an essential analytical tool for impurity profiling, stability monitoring, and regulatory (ANDA/DMF) submissions.

Why 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic Acid Cannot Be Substituted by Oxiracetam API or Its Methyl Ester Impurity in Analytical Workflows


Generic substitution fails because 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid (HOPAA) differs from oxiracetam (CAS 62613-82-5) by a single amide-to-acid functional group conversion (CONH2 → COOH) that fundamentally alters its chromatographic retention, mass spectrometric transitions, and pharmacokinetic behavior [1]. The methyl ester impurity (CAS 85614-52-4, oxiracetam impurity C) is a distinct chemical entity with molecular weight 173.17 g/mol versus 159.14 g/mol for the free acid, and the two cannot be used interchangeably as HPLC reference standards because they elute at different retention times and generate different MS/MS fragmentation patterns [2]. The (S)-enantiomer of this compound (CAS 99437-11-3) further introduces chirality-dependent analytical behavior that differs from the racemate (CAS 88877-52-5) . Direct head-to-head impurity profiling studies confirm that only the specific acid impurity standard (HOPAA) enables accurate quantification of the primary degradation product in oxiracetam finished dosage forms [1], [3].

Quantitative Differentiation Evidence for 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic Acid vs. Oxiracetam API and Related Impurities


HOPAA Is the Dominant Degradation Impurity in Oxiracetam Finished Products, Quantified at 0.05%–0.14% Across Multiple Batches, Whereas the Methyl Ester Impurity C Is Detected Only Below 0.05% in Raw Materials

In a study of 9 commercial batches of oxiracetam capsules, 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid (oxiracetam acid, HOPAA) was identified as the principal unknown impurity using two-dimensional UPLC-IT-TOF-MS, with batch-level content ranging from 0.05% to 0.14% (n=9) by HPLC [1]. By contrast, the methyl ester impurity (impurity C, CAS 85614-52-4) was detected in oxiracetam raw material at levels below 0.05% in only 3 batches tested, and impurity E was below 0.01%, indicating that the free acid is the dominant impurity species in finished dosage forms while the ester is the dominant species in raw materials [2]. The refined HOPAA reference standard was prepared and standardized at 99.5% purity (n=6) via peak area normalization, whereas typical commercial oxiracetam API is routinely manufactured with HPLC purity greater than 98.5–99.5% area [3].

Pharmaceutical impurity profiling Oxiracetam quality control HPLC degradation analysis

HOPAA Exhibits a 3.9-Fold Shorter Elimination Half-Life and 1.5-Fold Lower Mean Residence Time Than Oxiracetam in Rat Pharmacokinetics

In a rat pharmacokinetic study following intravenous administration of normal oxiracetam injections (2 g/kg, n=6), the elimination half-life (t1/2) of HOPAA was 0.8 ± 0.2 h, compared to 3.1 ± 1.5 h for oxiracetam—a 3.9-fold difference [1]. The mean residence time (MRT) was 0.8 ± 0.1 h for HOPAA versus 1.2 ± 0.1 h for oxiracetam, indicating approximately 1.5-fold faster systemic clearance of the acid degradation product [1]. The LC-MS/MS method used for simultaneous quantification employed distinct MRM transitions: m/z 159.00→141.94 for oxiracetam and m/z 159.95→113.98 for HOPAA, with extraction recoveries of 93.9% for oxiracetam and 95.6% for HOPAA [2].

Pharmacokinetics Metabolism Degradation product disposition

HOPAA Structurally Confirmed as Imp-4 in (S)-Oxiracetam Bulk Drug, Distinguished from Imp-3 (Dimer Amide) and Imp-2 ((S)-4-Hydroxy-2-pyrrolidone) by HPLC Resolution and LC-MS Characterization

A validated HPLC method for (S)-oxiracetam bulk drug resolved four process-related impurities: glycine anhydride (imp-1), (S)-4-hydroxy-2-pyrrolidone (imp-2), 2-(4-hydroxyl-2-oxygen-1-acetamide-pyrrolidine)-acetamide (imp-3, dimer), and (S)-4-hydroxy-2-oxy-1-pyrrolidine acetic acid (imp-4, the (S)-enantiomer of HOPAA) [1]. The four impurities were separated on a Capcell pak NH2 column with acetonitrile-water (95:5, v/v; pH 2.0 with trifluoroacetic acid) at 1.0 mL/min and UV detection at 210 nm, with linearity R² > 0.9991 [1]. The molecular structures of all four impurities were preliminarily characterized by LC-MS, confirming that imp-4 (the acid) is spectroscopically and chromatographically distinct from imp-3 (the amide dimer, molecular weight difference of 58 Da) [1].

Chiral impurity profiling (S)-oxiracetam quality control LC-MS impurity characterization

HOPAA Demonstrates No Acute Toxicity at 2 g/kg IV in Mice, Supporting Its Safety Profile as a Degradation Product Distinct from the Pharmacologically Active Oxiracetam

A simple safety evaluation was conducted on degraded oxiracetam injections containing 16.16% HOPAA in mice (single intravenous dose of 2 g/kg). No mortality was observed within a two-week observation period, demonstrating that HOPAA was non-toxic at this dose level [1]. This contrasts with the known pharmacological activity of oxiracetam as a nootropic agent (used clinically at oral doses of 800–2400 mg/day in humans), indicating that the hydrolytic conversion to the free acid simultaneously abolishes both the desired pharmacodynamic effects and introduces no additional acute toxicity at the tested dose [1].

Toxicology Degradation product safety In vivo tolerance

HOPAA Synthetic Yield ≥45% with Purity >99% via a 3-Step Route from Ethyl 4-Chloroacetoacetate, Enabling Cost-Effective In-House Reference Standard Preparation

A published synthetic method for 4-hydroxy-2-oxo-1-pyrrolidineacetic acid (HOPAA) using ethyl 4-chloroacetoacetate as starting material achieved the target compound in three steps: reduction, cyclization, and hydrolysis [1]. The method was reported to deliver high yield and high purity, with isolated yield greater than 45% and product purity exceeding 99% after purification [1]. In contrast, the synthesis of the methyl ester impurity (CAS 85614-52-4) requires an additional esterification step from the free acid, while oxiracetam itself (CAS 62613-82-5) requires amidation of the acid or ester intermediate, adding one more synthetic transformation [1], [2].

Organic synthesis Reference standard preparation Process chemistry

Definitive Application Scenarios for Procuring 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic Acid Based on Verified Quantitative Evidence


Oxiracetam Finished Product Stability and Impurity Testing Requiring HOPAA as the Primary Degradation Product Reference Standard

Based on evidence that HOPAA is the dominant unknown impurity in oxiracetam capsules at levels of 0.05%–0.14% [1], procurement of certified 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid (≥99.5% purity) is essential for pharmaceutical manufacturers and contract testing laboratories performing ICH-compliant stability studies, forced degradation studies (acid/base hydrolysis), and batch release testing of oxiracetam finished dosage forms. The methyl ester impurity C standard cannot substitute in this application because it is not generated under hydrolytic degradation conditions.

Bioanalytical LC-MS/MS Method Development and Validation for Simultaneous Quantification of Oxiracetam and Its Acid Metabolite HOPAA in Plasma

As demonstrated by the distinct MRM transitions (m/z 159.00→141.94 for oxiracetam vs. m/z 159.95→113.98 for HOPAA) and the validated concentration ranges (25–2250 μg/mL for oxiracetam, 0.5–250 μg/mL for HOPAA) [2], [3], procurement of authentic HOPAA reference standard is mandatory for bioanalytical laboratories developing pharmacokinetic or toxicokinetic methods. Oxiracetam API cannot serve as a surrogate calibrator for HOPAA due to different ionization and fragmentation behavior. This application is relevant for preclinical and clinical pharmacokinetic studies of oxiracetam and its (S)-enantiomer.

(S)-Oxiracetam Bulk Drug Impurity Profiling for Regulatory (ANDA/DMF) Submissions Requiring Imp-4 (Acid Impurity) as a Specified Impurity

The validated HPLC method for (S)-oxiracetam bulk drug demonstrated effective separation of four process-related impurities, including imp-4 ((S)-4-hydroxy-2-oxy-1-pyrrolidine acetic acid) [4]. For pharmaceutical companies developing (S)-oxiracetam as a new chemical entity or generic manufacturers filing ANDA applications, procurement of the (S)-enantiomer acid impurity standard (CAS 99437-11-3) or the racemic acid (CAS 88877-52-5) is required for method validation, system suitability testing, and routine quality control of (S)-oxiracetam API batches.

Laboratory-Scale Synthesis of Oxiracetam Impurity Standards via the Direct 3-Step HOPAA Route as a Cost-Effective Alternative to Commercial Purchasing

The published synthetic method for HOPAA (3 steps from ethyl 4-chloroacetoacetate, >45% yield, >99% purity) [5] enables academic laboratories, CROs, and pharmaceutical R&D groups with modest synthetic chemistry capabilities to prepare their own oxiracetam acid impurity reference standard in-house. This is particularly valuable when commercial suppliers have long lead times, when custom-synthesis quotes are prohibitively expensive, or when gram-scale quantities are needed for method development and validation campaigns.

Quote Request

Request a Quote for 2-(4-Hydroxy-2-oxopyrrolidin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.